8-(3,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Its substitution pattern includes a 3,4-difluorobenzenesulfonyl group at position 8 and a 3-fluorophenyl moiety at position 2. These substituents likely enhance binding affinity through hydrophobic interactions and fluorine-mediated electronic effects, which are critical in drug design for optimizing metabolic stability and target engagement .
Properties
IUPAC Name |
8-(3,4-difluorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-13-3-1-2-12(10-13)17-18(26)24-19(23-17)6-8-25(9-7-19)29(27,28)14-4-5-15(21)16(22)11-14/h1-5,10-11H,6-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBXRQIVACWDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- CAS Number : 1189969-05-8
- IUPAC Name : this compound
The compound features a spirocyclic structure which is significant for its biological activity. The presence of fluorinated aromatic groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties , particularly against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 7.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression. Notably, it targets AKR1C3 , an enzyme implicated in steroid metabolism and tumor growth. Inhibition of AKR1C3 can lead to reduced levels of active steroid hormones that promote tumor development.
Case Studies
-
Case Study on MCF-7 Cells :
- In a controlled study, MCF-7 cells were treated with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of 5.2 µM.
- Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth compared to control groups.
- Histological analysis revealed decreased mitotic figures and increased necrosis in treated tumors.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S checkpoint.
- Enzyme Inhibition : By inhibiting AKR1C3, it alters hormonal signaling pathways critical for tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and applications based on available evidence:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: Fluorine Atoms: The target compound’s 3,4-difluorobenzenesulfonyl and 3-fluorophenyl groups likely improve metabolic stability and binding specificity compared to non-fluorinated analogs like simufilam . Sulfonyl vs.
Spirocyclic Core Modifications :
- Replacing the triazaspiro core with an azaspiro system (e.g., spirotetramat metabolites) reduces nitrogen content, altering hydrogen-bonding capacity and bioavailability .
Applications Diversity: CNS Targets: Fluorinated triazaspiro compounds (e.g., Bace1 inhibitors) are prioritized for neurodegenerative disease research due to blood-brain barrier penetration . Agricultural Chemistry: Non-triazaspiro analogs like spirotetramat metabolites demonstrate utility in pesticide development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
